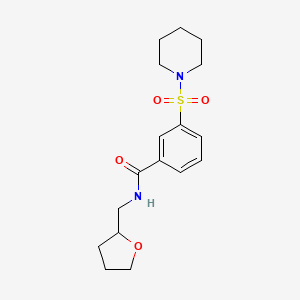

![molecular formula C21H15Cl2FN6O3 B4579582 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4579582.png)

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Overview

Description

The compound N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic molecule featuring a combination of benzamide, pyrazole, chloro, and fluoro functionalities. Such compounds are of interest in the field of medicinal chemistry for their potential biological activities and interactions with various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to introduce the desired functional groups sequentially. For example, a synthesis approach could start with 2-fluoro-4-nitrobenzoic acid, proceeding through steps such as chlorination, amination, reduction, and condensation to introduce the pyrazole and benzamide functionalities (Wang et al., 2013). Each step is optimized for yield and purity, often requiring specific conditions and catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including pyrazole rings, is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. These compounds often exhibit interesting crystalline packing patterns, influenced by hydrogen bonding and π-π stacking interactions (Saeed et al., 2020). The presence of chloro and fluoro substituents can further influence the electronic structure and molecular geometry.

Chemical Reactions and Properties

Compounds of this nature can participate in various chemical reactions, including nucleophilic substitution, where the chloro or fluoro groups can be replaced by other nucleophiles. The presence of the benzamide group also opens up possibilities for reactions involving the amide functionality, such as amidation or hydrolysis under certain conditions.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are significantly influenced by the compound's molecular structure. The introduction of halogens (chloro and fluoro groups) tends to increase the compound's density and melting point, while the specific arrangement of functional groups affects its solubility in different solvents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the molecule. The electron-withdrawing effects of the chloro and fluoro groups can affect the reactivity of adjacent functional groups, such as the benzamide and pyrazole rings. These effects can be explored through computational chemistry techniques, including density functional theory (DFT) calculations, to predict reactivity and interaction potentials (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives containing nitrogen heterocycles, such as pyrazoles and benzimidazoles, often involves reactions that introduce fluoro, chloro, and nitro groups to achieve desired biological activities. These chemical modifications are crucial for developing compounds with potential therapeutic applications. For instance, the preparation of fluorobenzothiazole compounds comprising sulphonamido pyrazole analogs demonstrates the synthesis of targeted molecules with specific functional groups for evaluating their in vitro antidiabetic properties (S. T. & N. Chaubey, 2022). Similarly, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide through a series of reactions highlights the methodological advancements in obtaining compounds with specific substituents for further pharmacological exploration (Defeng Xu, Xing Xu, & Zhiling Zhu, 2013).

Potential Therapeutic Agents

The biological evaluation of compounds, such as benzothiazole derivatives, for their antitumor properties showcases the importance of structural modifications, including the introduction of chloro, fluoro, and nitro groups. These modifications can significantly impact the biological activity of compounds, as seen in the design and synthesis of derivatives with excellent inhibitory effects on tumor growth (Masao Yoshida et al., 2005). Furthermore, the development of fluorine-18-labeled compounds for potential use in diagnostic imaging reflects the diverse applications of such chemically modified compounds in both therapeutic and diagnostic contexts (Lixin Lang et al., 1999).

properties

IUPAC Name |

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN6O3/c22-17-9-16(24)6-5-15(17)11-28-8-7-19(26-28)25-21(31)14-3-1-13(2-4-14)10-29-12-18(23)20(27-29)30(32)33/h1-9,12H,10-11H2,(H,25,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGNVKBMXRKUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)C(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)

![2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)

![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)

![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)

![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4579579.png)

![2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4579590.png)

![4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4579599.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4579604.png)

![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)

![2,4-dichloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B4579616.png)